molecular formula C22H23N3O3 B2396133 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid CAS No. 1415564-54-3

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2396133
CAS No.: 1415564-54-3
M. Wt: 377.444
InChI Key: BXMOTOWNHCSFSP-UHFFFAOYSA-N
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Description

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a dimethylamino group, and a butanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous zinc chloride in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, alcohols, and substituted amines.

Scientific Research Applications

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Its isoquinoline core and dimethylamino group provide distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMOTOWNHCSFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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